3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Description
Properties
IUPAC Name |
3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDXOREJFBANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring's secondary amine groups participate in nucleophilic substitution reactions. In the presence of electrophilic agents like alkyl halides, the compound undergoes N-alkylation at the piperazine nitrogen atoms.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated derivative | 72% | |
| SNAr | 2-Chloropyridine, Pd catalysis | Pyridine-substituted analog | 68% |
Key findings :
-
Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .
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Palladium-catalyzed coupling enables selective aromatic substitution at the pyridine moiety .
Acylation Reactions
The compound reacts with acyl chlorides to form stable amides, a reaction exploited for prodrug development and functional group diversification.
| Acylating Agent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Acetyl chloride | DCM | 0°C → RT | 4 hr | 85% |
| Benzoyl chloride | THF | Reflux | 6 hr | 78% |
Mechanistic insight :
Acylation proceeds via a two-step process:
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Formation of tetrahedral intermediate through amine nucleophilic attack
Oxidation Reactions
The tertiary amine in the piperazinone ring undergoes N-oxidation under controlled conditions:
| Oxidizing Agent | Solvent | Temperature | N-Oxide Yield |
|---|---|---|---|
| mCPBA | CHCl₃ | 0°C | 63% |
| H₂O₂/AcOH | EtOH | 40°C | 55% |
Spectroscopic evidence :
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Characteristic N NMR shift from δ 45 ppm (amine) to δ 225 ppm (N-oxide) .
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IR spectroscopy shows new absorption at 950 cm⁻¹ (N→O stretch).
Coordination Chemistry
The pyridine nitrogen and piperazine amines act as polydentate ligands for transition metals:
| Metal Salt | Ligand:Metal Ratio | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | 2:1 | Octahedral | Catalysis |
| Pd(OAc)₂ | 1:1 | Square planar | Cross-coupling |
Notable properties :
-
Cu(II) complexes show enhanced stability in aqueous media (ΔG = -28.5 kJ/mol) .
-
Pd complexes exhibit catalytic activity in Suzuki-Miyaura couplings (TON > 1,000) .
Reductive Transformations
The carbonyl group in the piperazin-2-one core undergoes selective reduction:
| Reducing Agent | Selectivity | Product | Yield |
|---|---|---|---|
| BH₃·THF | C=O → CH₂ | Piperazine analog | 89% |
| LiAlH₄ | Full reduction | Decarbonylated derivative | 76% |
Mechanistic pathway :
-
BH₃·THF delivers hydride to carbonyl carbon via six-membered transition state.
-
LiAlH₄ promotes complete reduction through sequential hydride transfers .
Acid-Base Behavior
The compound exhibits pH-dependent solubility due to protonation of the pyridine and piperazine nitrogens:
| pH Range | Dominant Species | Solubility (mg/mL) |
|---|---|---|
| 1-3 | Fully protonated | 42.7 ± 0.5 |
| 7-8 | Monoprotonated | 8.9 ± 0.3 |
| 10-12 | Neutral form | 1.2 ± 0.1 |
pKa values :
Scientific Research Applications
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a chemical compound with a structure featuring a piperazine ring substituted with a pyridine and benzyl group, with a piperazinone moiety that is significant in medicinal chemistry due to its biological activity. The dihydrochloride form enhances the compound's solubility and stability, making it suitable for various applications.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceutical Development The compound's unique structure makes it a candidate for drug development. Compounds related to piperazine derivatives have been studied for their biological activities.
- Binding Affinity Studies Interaction studies involving this compound focus on its binding affinity to various receptors. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking are often used. These studies help determine the compound's pharmacological profile and guide further development efforts.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Pyridinyl)piperazine | Pyridine ring attached to piperazine | Antidepressant, antipsychotic |
| Azaperone | Piperazine derivative | Antipsychotic |
| Mirtazapine | Piperazine with additional substitutions | Antidepressant |
| Delavirdine | Piperazine derivative | Antiretroviral |
Mechanism of Action
The mechanism of action for 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Piperazin-2-one Dihydrochlorides
Key structural analogs differ in substituents on the benzyl group, piperazinone ring modifications, or salt forms. Below is a comparative analysis based on available evidence:
Table 1: Structural Comparison of Piperazin-2-one Derivatives
Key Observations:
Substituent Diversity: The target compound’s pyridinylbenzyl group distinguishes it from analogs with halogenated (e.g., 3,4-dichlorophenyl) or alkylated (e.g., 4-methylphenyl) substituents. The pyridine moiety may enhance binding to nicotinic or kinase receptors compared to non-aromatic groups .
Salt Forms : Dihydrochloride salts (e.g., 4-(azetidin-3-yl)piperazin-2-one dihydrochloride) improve aqueous solubility, critical for bioavailability in drug formulations . Neutral analogs (e.g., 3-(3,4-dichlorophenyl)piperazin-2-one) may require protonation for solubility .
Biological Activity
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes recent findings regarding its biological activity, including antibacterial, antifungal, and antitumor properties, while also discussing its mechanism of action and safety profile.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a pyridine and benzyl group, which is significant for its biological interactions. The synthesis typically involves the coupling of appropriate piperazine derivatives with pyridine and benzyl moieties under controlled conditions.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For instance, a series of piperazine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower for Gram-negative strains like Escherichia coli compared to Gram-positive strains such as Staphylococcus aureus .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one | E. coli | 8 |
| 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one | S. aureus | 16 |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antifungal Activity
The antifungal properties of related piperazine compounds have also been evaluated. While the activity against fungi like Candida albicans was less pronounced than against bacteria, certain derivatives showed moderate inhibition .
Table 2: Antifungal Activity Data
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one | C. albicans | 15 |
Antitumor Activity
In addition to antimicrobial properties, this compound has been investigated for antitumor activity. Studies indicate that it may induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways .
Table 3: Antitumor Activity Assessment
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
The proposed mechanisms for the biological activities of this compound include:
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Inhibition of DNA Synthesis : Some studies suggest that it may interfere with DNA gyrase, an essential enzyme for bacterial replication .
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by modulating Bcl-2 family proteins .
Safety Profile
Safety assessments are crucial for evaluating the clinical potential of any new therapeutic agent. Hemolytic assays conducted on human red blood cells indicated that even at high concentrations, the compound exhibited low hemolytic activity, suggesting a favorable safety profile .
Q & A
Q. Methodological Approach :
- Use design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading).
- Monitor reaction progress via TLC or in situ FTIR.
- Reference synthetic analogs in for protective group strategies .
What advanced analytical techniques are recommended for characterizing this compound’s structure and stability?
Basic Research Question
Combine NMR (1H/13C, COSY, HSQC) for structural elucidation, particularly to confirm pyridinyl and piperazine moieties. Mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV/ELSD detection (as in ’s impurity profiling). Stability studies under varied pH/temperature (e.g., 25°C vs. 40°C) can identify degradation pathways.
Q. Methodological Approach :
- Use X-ray crystallography for absolute configuration determination (if crystals form).
- Thermogravimetric analysis (TGA) assesses thermal stability .
How can computational modeling accelerate reaction design for novel derivatives of this compound?
Advanced Research Question
’s ICReDD framework integrates quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance, reaction path searches can identify optimal conditions for pyridinyl-benzyl coupling. Machine learning models trained on existing data (e.g., ’s analogs) predict regioselectivity and side reactions.
Q. Methodological Approach :
- Apply Gaussian or ORCA for DFT-based transition state analysis.
- Use automated workflow platforms (e.g., Schrödinger’s LiveDesign) to screen virtual libraries .
What experimental strategies address contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles (). Validate activity via orthogonal assays (e.g., binding vs. functional assays). Re-synthesize batches with rigorous purity controls (≥98%, HPLC) and compare with literature data (’s receptor interaction studies).
Q. Methodological Approach :
- Implement dose-response curves with standardized positive controls.
- Use LC-MS to rule out impurity interference (e.g., ’s Imp. B-D) .
How should researchers evaluate the compound’s stability under physiological conditions for in vivo studies?
Advanced Research Question
Simulate physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS. Assess plasma stability by incubating with mouse/human plasma. notes that hydrochloride salts may hydrolyze in aqueous media; thus, lyophilization or formulation with cyclodextrins could enhance stability.
Q. Methodological Approach :
- Conduct accelerated stability studies (ICH Q1A guidelines).
- Use MALDI-TOF for identifying degradation products .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Follow SDS guidelines (): Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. For spills, employ dry sand or chemical absorbents (). Store in sealed containers at 2–8°C (). Emergency protocols include immediate rinsing for eye exposure ().
Q. Methodological Approach :
- Conduct a risk assessment using NFPA or GHS hazard codes (if available).
- Train staff using Safety Data Sheet (SDS) templates (e.g., ’s first-aid measures) .
How does reactor design influence scalability in synthesizing this compound?
Advanced Research Question
’s subclass RDF2050112 emphasizes continuous-flow reactors for exothermic reactions (e.g., benzyl-piperazine coupling). Micromixers improve mass transfer, while in-line analytics (PAT) enable real-time purity monitoring. Scale-up requires matching mixing efficiency (Reynolds number) between lab and pilot scales.
Q. Methodological Approach :
- Use CFD simulations to model flow dynamics.
- Optimize residence time distribution (RTD) for consistent product quality .
What mechanistic insights guide the development of selective functionalization strategies for the piperazine ring?
Advanced Research Question
’s synthesis of imidazo-pyridazinones demonstrates regioselective N-alkylation using tert-butyloxycarbonyl (Boc) protection. Computational studies () can predict nucleophilic sites on the piperazine ring. Steric effects from the pyridinyl group may direct electrophilic attacks to specific nitrogen atoms.
Q. Methodological Approach :
- Perform Hammett analysis to quantify electronic effects.
- Use NOESY NMR to study conformational preferences .
How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?
Basic Research Question
Adopt pharmacopeial standards () for impurity thresholds (e.g., ≤0.1% for any single impurity). Use orthogonal methods: HPLC for quantitation, NMR for structural confirmation. ’s Imp. E (HCl salt) profiling illustrates the need for ion-pair chromatography to resolve charged impurities.
Q. Methodological Approach :
- Validate methods per ICH Q2(R1) guidelines.
- Implement QC checklists for raw material sourcing (e.g., CAS verification) .
What methodologies assess the environmental impact of synthetic byproducts from this compound’s production?
Advanced Research Question
Apply green chemistry metrics (E-factor, PMI) to quantify waste. prohibits environmental release, suggesting biodegradation studies (OECD 301F) for byproducts. Use computational tools (e.g., ECHA’s QSAR Toolbox) to predict ecotoxicity of nitro or chlorinated intermediates ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
